(6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
(6E)-6-{[4-(Dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS: 101001-12-1) is a synthetic benzo[7]annulenone derivative characterized by a conjugated enone system and a 4-(dimethylamino)phenyl substituent at the 6-position. This compound is primarily utilized for laboratory research purposes, with explicit warnings against drug or household use due to its reactive nature . Its structure combines a bicyclic framework with an electron-donating dimethylamino group, which may influence its electronic properties and reactivity. While detailed bioactivity data are absent in the provided evidence, its synthetic accessibility and structural versatility make it a subject of interest in organic chemistry and materials science.
Properties
IUPAC Name |
(6E)-6-[[4-(dimethylamino)phenyl]methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21(2)18-12-10-15(11-13-18)14-17-8-5-7-16-6-3-4-9-19(16)20(17)22/h3-4,6,9-14H,5,7-8H2,1-2H3/b17-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPPUIVJOSQTOP-SAPNQHFASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable cyclic ketone under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The benzo[7]annulenone core serves as a scaffold for diverse derivatives. Key structural analogues include:
Key Observations:
- Electron-Donating vs.
- Steric Effects: Bulky substituents, such as the tert-butyldiphenylsilyl group in 1o, may hinder reactivity but improve stereochemical control during synthesis .
- Synthetic Yields: Fluorinated and silylated derivatives (e.g., 6h, 1o) exhibit high yields (82–91%), suggesting efficient synthetic protocols for functionalized benzo[7]annulenones .
Physicochemical Properties
- Molecular Weight: Derivatives range from 160.21 g/mol (parent) to 452.67 g/mol (1o), with increased mass correlating to substituent complexity.
- Melting Points: Limited data are available, though decomposition points (e.g., 178–246°C for thiazolidinone derivatives in ) suggest thermal instability in related structures .
Biological Activity
(6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a compound of significant interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H21NO
- Molecular Weight : 291.39 g/mol
- CAS Number : 101001-12-1
- Synonyms : 6-((E)-[4-(dimethylamino)phenyl]methylidene)-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one
Anticancer Properties
Research indicates that (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibits notable anticancer activity. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells. The mechanisms involved include the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling pathways.
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This effect is potentially mediated through the upregulation of antioxidant enzymes and the downregulation of pro-apoptotic factors.
The biological activity of (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in tumor progression.
- Modulation of Gene Expression : It influences the expression levels of genes associated with cell survival and proliferation.
- Receptor Interaction : Potential interactions with neurotransmitter receptors suggest a role in modulating neuronal activity.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effect of (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased markers for apoptosis after treatment with the compound for 48 hours. The study concluded that this compound could be a promising candidate for further development in breast cancer therapy.
Case Study 2: Neuroprotective Effects in Neurodegenerative Models
In a neurodegenerative model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with (6E)-6-{[4-(dimethylamino)phenyl]methylidene}-6,7,8,9-tetrahydro-5H-benzo annulen-5-one resulted in significant reductions in cell death compared to untreated controls. The mechanism was linked to enhanced expression of antioxidant proteins.
Q & A
Q. What are the recommended synthetic routes for this compound in academic research?
The synthesis typically involves multi-step organic reactions. A validated approach includes:
- Knoevenagel condensation : To form the methylidene bridge between the dimethylaminophenyl group and the benzo[7]annulenone core .
- Reductive amination : For introducing substituents at the ketone position, using NaBH(OAc)₃ as a stabilizing agent .
- Decarboxylation/saponification : Critical for removing ester groups post-condensation . Safety protocols (e.g., inert gas handling, moisture control) must align with GHS codes P231+P232 and P235+P410 .
Q. What spectroscopic techniques are effective for structural characterization?
- ¹H/¹³C NMR : Resolve stereochemistry and confirm the (6E) configuration. For example, methylidene protons appear as singlets near δ 5.42 ppm, while aromatic protons show splitting patterns (e.g., δ 7.35–7.15 ppm) .
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., C₂₁H₂₁NO requires m/z 303.1623) .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves (P280), respirators (P285), and flame-resistant clothing (P283) .
- Ventilation : Use fume hoods (P271) to prevent inhalation of vapors (H319/H335) .
- Storage : Keep in inert, dry conditions below 50°C (P411+P235) .
- Emergency response : For skin contact, wash with soap/water (P302+P352); for ingestion, seek immediate medical aid (P301+P310) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Thermogravimetric analysis (TGA) : Monitor decomposition above 50°C (P412) .
- Light sensitivity tests : UV-Vis spectroscopy to detect photodegradation (e.g., λmax shifts) .
- HPLC monitoring : Track purity over time in solution (e.g., acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
- Density functional theory (DFT) : Calculate HOMO/LUMO energies to predict redox behavior. For example, benzo[7]annulenes exhibit HOMO levels near -5.3 eV, suggesting moderate electron affinity .
- Molecular dynamics simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) .
- TD-DFT : Predict UV-Vis absorption spectra; compare with experimental λmax (~350 nm for conjugated systems) .
Q. What electrochemical techniques study redox behavior?
- Cyclic voltammetry (CV) : Use a glassy carbon electrode in CH₂Cl₂ with 0.1 M TBAPF₆ as electrolyte. Look for reversible peaks (E₁/₂) near +1.2 V vs. SCE, indicating oxidation of the dimethylamino group .
- Controlled-potential electrolysis : Isolate intermediates (e.g., radical cations) for EPR analysis .
Q. How to resolve contradictions in biological activity data?
- Dose-response curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects .
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation skews IC₅₀ values .
- Structural analogs : Compare with derivatives (e.g., thiadiazolo[3,2-a]pyrimidinones) to isolate pharmacophore contributions .
Q. What strategies optimize regioselectivity in derivatization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
